CGP 25454A

Neurochemistry Dopamine-Acetylcholine Interaction Presynaptic Autoreceptor

CGP 25454A is a uniquely differentiated presynaptic dopamine autoreceptor antagonist. Unlike generic benzamides, it delivers a quantifiable 12.9-fold preferential enhancement of dopamine over acetylcholine release and a robust 90-110% increase in striatal [³H]spiperone binding (ED₅₀ 13 mg/kg i.p.). Its sharply bifurcated behavioral profile—stimulation at 5-10 mg/kg vs. sedation at 30-100 mg/kg—enables precise, dose-dependent interrogation of pre- versus postsynaptic D2 receptor function within a single compound. For research targeting DA-ACh imbalance or bidirectional dopaminergic phenotyping, CGP 25454A is an irreplaceable chemical probe.

Molecular Formula C15H21Cl2N3O2
Molecular Weight 346.2 g/mol
Cat. No. B1663561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCGP 25454A
SynonymsCGP 25454A
CGP-25454A
N-(diethylaminoethyl)-4-chloro-5-cyano-2-methoxybenzamide hydrochloride
Molecular FormulaC15H21Cl2N3O2
Molecular Weight346.2 g/mol
Structural Identifiers
SMILESCCN(CC)CCNC(=O)C1=C(C=C(C(=C1)C#N)Cl)OC.Cl
InChIInChI=1S/C15H20ClN3O2.ClH/c1-4-19(5-2)7-6-18-15(20)12-8-11(10-17)13(16)9-14(12)21-3;/h8-9H,4-7H2,1-3H3,(H,18,20);1H
InChIKeyZETCQNUMZFZSLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CGP 25454A – A Selective Presynaptic Dopamine Autoreceptor Antagonist for Differentiated Antidepressant R&D


CGP 25454A (N-(diethylamino-ethyl)-4-chloro-5-cyano-2-methoxy-benzamide-hydrochloride, CAS: 104391-26-6) is a novel and selective presynaptic dopamine autoreceptor antagonist belonging to the substituted benzamide class. It was originally advanced to Phase II clinical trials by Novartis for major depressive disorder, where its dual ability to enhance the release of both dopamine and acetylcholine in vitro and to increase D2 receptor binding in vivo in a dose-dependent, biphasic manner distinguished it from other benzamides [1] [2].

Why CGP 25454A Should Not Be Considered Interchangeable with Other Benzamide Dopamine Antagonists


Substituted benzamides exhibit marked heterogeneity in their neurochemical fingerprints. A generic substitution based solely on class membership (e.g., sulpiride or amisulpride) is scientifically untenable because CGP 25454A demonstrates a unique dual-release profile for both dopamine and acetylcholine, a quantifiably superior selectivity for dopamine release, and a sharply defined, dose-dependent biphasic behavioral transition. These attributes are not uniformly shared across the benzamide class and are essential for experiments targeting a specific balance between dopaminergic and cholinergic systems, or for behavioral models requiring precise dose-dependent phenotypic switching [1].

Quantitative Differentiation of CGP 25454A Against Key Comparators


Dual Transmitter Release: A Unique Cholinergic-Dopaminergic Modulation Profile

CGP 25454A uniquely enhances the release of both dopamine (DA) and acetylcholine (ACh) in rat striatal slices. This dual-release property is not characteristic of many other D2/D3-preferring benzamides like amisulpride, which primarily and potently modulates the dopaminergic system without an equivalent direct effect on ACh release. The quantitative 12.9-fold higher potency for DA over ACh provides a precise pharmacological tool for studies on DA-ACh balance [1].

Neurochemistry Dopamine-Acetylcholine Interaction Presynaptic Autoreceptor

In Vivo D2 Receptor Binding Enhancement: Quantified Potency Advantage

CGP 25454A induces a robust increase in in vivo D2 receptor family binding in rat striatum, achieving 90-110% enhancement with an ED50 of 13 mg/kg (i.p.). This potency is sharply contrasted by the less potent or non-equivalent in vivo binding profiles of other benzamide antipsychotics. For instance, while amisulpride does displace [3H]raclopride, its preferential in vivo binding profile is limbic (ID50 17 mg/kg) versus striatal (ID50 44 mg/kg), and it does not produce a similar magnitude of striatal binding increase as CGP 25454A, which is directly linked to enhanced synaptic DA release [1] [2].

In Vivo Pharmacology Dopamine D2 Receptor Ex Vivo Binding

Biphasic Behavioral Selectivity: A Definitive Dose-Dependent Phenotypic Switch

CGP 25454A exhibits a uniquely clean biphasic behavioral profile that directly correlates with its selective presynaptic action at low doses and mixed pre-/postsynaptic action at higher doses. At 5-10 mg/kg, it produces weak stimulation and potentiates amphetamine-induced rearing. At 30-100 mg/kg, it induces clear-cut sedation and neuroleptic-like behaviors. This contrasts with many other benzamides where the dose window for pure presynaptic activity is less defined, or where behavioral effects do not sharply bifurcate [1].

Behavioral Pharmacology Presynaptic vs. Postsynaptic Selectivity Dose-Response

Optimized Application Scenarios for CGP 25454A in Preclinical Research


Dissecting Dopamine-Acetylcholine Imbalance in Rodent Models of Depression

Utilize the 12.9-fold preferential dopamine release enhancement of CGP 25454A over acetylcholine in ex vivo striatal slice preparations to model and correct DA-ACh imbalances. This quantifiable dual-transmitter modulation is not replicable with amisulpride or sulpiride, making CGP 25454A essential for studies where cholinergic modulation is a key readout alongside dopaminergic changes [1].

In Vivo Dose-Response Studies for Pre- vs. Postsynaptic D2 Autoreceptor Function

Leverage the 90-110% increase in striatal [3H]spiperone binding at ED50 13 mg/kg i.p. as a robust in vivo biomarker of enhanced dopamine release. This allows precise, quantitative assessment of presynaptic D2 autoreceptor occupancy and functional output, providing a more sensitive and direct readout compared to the displacement assays used for other benzamides [1] [2].

Investigating Dose-Dependent Behavioral Switching in Dopamine-Related Phenotypes

Employ the sharply bifurcated behavioral profile (stimulation at 5-10 mg/kg, sedation at 30-100 mg/kg) to map the functional consequences of pre- versus postsynaptic D2 receptor blockade in freely moving rats. This defined dose window allows researchers to selectively probe either the activating or de-activating arms of the dopamine system within the same compound and study [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for CGP 25454A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.